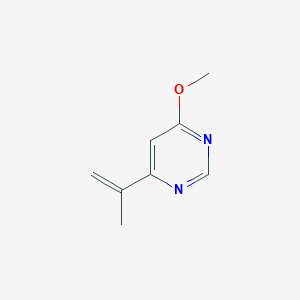

4-Methoxy-6-(prop-1-en-2-yl)pyrimidine

Description

Propriétés

Formule moléculaire |

C8H10N2O |

|---|---|

Poids moléculaire |

150.18 g/mol |

Nom IUPAC |

4-methoxy-6-prop-1-en-2-ylpyrimidine |

InChI |

InChI=1S/C8H10N2O/c1-6(2)7-4-8(11-3)10-5-9-7/h4-5H,1H2,2-3H3 |

Clé InChI |

RRIAHOTUEJGBRH-UHFFFAOYSA-N |

SMILES canonique |

CC(=C)C1=CC(=NC=N1)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis via Chalcone Intermediate and Guanidine Hydrochloride

One of the most documented and efficient routes involves the preparation of an α,β-unsaturated ketone intermediate (chalcone), followed by cyclization with guanidine hydrochloride to form the pyrimidine ring.

Preparation of Chalcone Intermediate

- Reactants: 4'-Methoxyacetophenone and an appropriate aldehyde (e.g., isobutyraldehyde or equivalents that introduce the prop-1-en-2-yl group).

- Conditions: Base-catalyzed aldol condensation using sodium hydroxide in aqueous ethanol at low temperature (0–4 ℃) with stirring for 4–6 hours.

- Workup: Reaction mixture poured into ice water, neutralized with dilute hydrochloric acid, filtered, and dried.

- Yield: Typically 55–60%.

- Melting Point: Around 55–57 ℃ (depending on substituents).

-

- Reactants: Chalcone intermediate and guanidine hydrochloride.

- Conditions: Reflux in aqueous ethanol with sodium hydroxide at approximately 70 ℃ for 2–4 hours.

- Workup: After completion (monitored by TLC), cooled and acidified to precipitate the pyrimidine product, filtered, washed, and dried.

- Yield: Approximately 57%.

- Melting Point: Around 142–148 ℃.

This method is supported by the synthesis of related pyrimidine derivatives as described in recent studies targeting pyrimidine cores with methoxy and substituted alkene groups.

Alternative Approaches Using Cyanoacetamide and Related Precursors

Other synthetic routes involve the use of cyanoacetamide or ethyl cyanoacetate derivatives as starting materials, which undergo condensation with appropriate aldehydes and guanidine derivatives under solvent-free or reflux conditions.

Solvent-free protocol : Cyanamide reacts with methoxy-substituted malononitriles in the presence of sodium methoxide as a catalyst under reflux, affording substituted pyrimidine-5-carbonitriles with yields around 49%.

Microwave-assisted synthesis : Multicomponent reactions involving malononitrile, guanidine, and substituted benzaldehydes under microwave irradiation have been shown to improve yields and reduce reaction times compared to conventional heating.

These methods are less commonly applied directly to 4-Methoxy-6-(prop-1-en-2-yl)pyrimidine but provide useful insights into the versatility of pyrimidine synthesis.

Data Table Summarizing Preparation Conditions and Outcomes

| Step | Reactants/Intermediates | Conditions | Yield (%) | Melting Point (℃) | Notes |

|---|---|---|---|---|---|

| Chalcone intermediate | 4'-Methoxyacetophenone + aldehyde | NaOH, 40% EtOH, 0–4 ℃, 4–6 h | 55–60 | 55–57 | Base-catalyzed aldol condensation |

| Cyclization to pyrimidine | Chalcone + guanidine hydrochloride | NaOH, 40% EtOH, reflux 70 ℃, 2–4 h | 57 | 142–148 | Reflux with guanidine, acid workup |

| Solvent-free cyclization | Cyanamide + methoxy-substituted malononitrile | NaOMe catalyst, reflux | 49 | Not specified | Alternative route via cyanoamide |

| Microwave-assisted MCR | Malononitrile + guanidine + aromatic aldehydes | Microwave irradiation | Improved | Not specified | Faster, eco-friendly, better yields |

Research Outcomes and Analysis

The chalcone-guanidine method provides a straightforward, reproducible synthesis of 4-Methoxy-6-(prop-1-en-2-yl)pyrimidine with moderate to good yields and purity, suitable for scale-up.

Microwave-assisted methods offer advantages in reaction time and environmental impact but require specialized equipment.

The choice of aldehyde and ketone precursors allows for structural variation on the pyrimidine ring, enabling the synthesis of analogs for biological evaluation.

Reaction monitoring by thin-layer chromatography and purification by filtration and recrystallization are standard to ensure product quality.

The yields reported are consistent across multiple studies, indicating robustness of the synthetic protocols.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-6-(prop-1-en-2-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The double bond in the prop-1-en-2-yl group can be reduced to form a saturated alkyl chain.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-6-(prop-1-en-2-yl)pyrimidine.

Reduction: Formation of 4-methoxy-6-(propyl)pyrimidine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-Methoxy-6-(prop-1-en-2-yl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-Methoxy-6-(prop-1-en-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or antiviral effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Structural and Substituent Analysis

The table below compares the molecular features of 4-Methoxy-6-(prop-1-en-2-yl)pyrimidine with structurally related compounds:

Key Observations :

- Substituent Effects: The prop-1-en-2-yl group in the target compound introduces a planar, unsaturated moiety, contrasting with bulkier substituents like the thieno ring in ’s compound or the piperazinyl group in . This likely reduces steric hindrance, enhancing solubility in non-polar solvents compared to aromatic or heterocyclic substituents.

- Hydrogen Bonding : highlights that methoxy groups participate in [pyrimidine–CH···OCH₃] hydrogen bonds (~5.8 kcal/mol). The prop-1-en-2-yl group, being less electronegative than methylthio or phenyl groups, may weaken such interactions, affecting crystal packing and melting points .

Physical and Spectral Properties

- Melting Points: The thieno-fused compound in has a high melting point (184–186°C) due to aromatic stacking and hydrogen bonding. The target compound, with a smaller substituent, is expected to have a lower melting point.

- ¹H-NMR : The prop-1-en-2-yl group would show vinyl protons as a singlet (δ ~5.2 ppm for CH₂ and δ ~5.7 ppm for CH), distinct from aromatic protons in ’s compound (δ 7.08–8.74 ppm) .

Research Findings and Challenges

- Hydrogen Bonding and Solubility: DFT studies () suggest that substituents critically influence non-covalent interactions. The allyl group’s reduced polarity may limit aqueous solubility compared to methoxyphenyl or methylthio groups .

- Synthesis Optimization : The moderate yields reported for similar compounds (e.g., 40% in ) indicate room for improvement in the target compound’s synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.